1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by two 4-bromophenyl substituents at positions 3 and 5 of the pyrazoline ring, with an acetyl group at position 1. Its structural rigidity and halogenated aromatic groups contribute to its thermal stability and ligand-binding properties, making it a candidate for pharmaceutical and biochemical research.
Properties
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O/c1-11(22)21-17(13-4-8-15(19)9-5-13)10-16(20-21)12-2-6-14(18)7-3-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZXQGBGZAIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrazoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one demonstrates significant antibacterial effects against various gram-positive and gram-negative bacteria . The compound's structure facilitates interactions with microbial targets, enhancing its effectiveness as an antimicrobial agent.
Anticancer Activity
Recent investigations have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .
Central Nervous System Disorders
The compound has shown promise as a potential treatment for central nervous system disorders. Its ability to inhibit monoamine oxidases (MAOs) makes it a candidate for developing antidepressant medications. Pyrazole derivatives have been linked to neuroprotective effects, suggesting their utility in treating conditions like depression and anxiety .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies indicate that it may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Studies
Several case studies have documented the synthesis and application of pyrazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazoline Derivatives
Key Structural and Functional Insights
Halogen Substitution and Bioactivity :
- Bromine substituents (as in the target compound) enhance electrophilic interactions with biological targets compared to fluorine or chlorine analogs. This is critical for RNF114 inhibition, where halogen bonding may stabilize enzyme-ligand interactions .
- Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit lower molecular weights and improved solubility but reduced thermal stability compared to brominated analogs .
Crystal Packing and Conformation :
- Dihedral angles between the pyrazoline ring and substituents influence molecular packing. For example, 4-fluorophenyl derivatives exhibit smaller angles (4.64–5.3°) compared to bulkier bromophenyl analogs, which may adopt more planar conformations to minimize steric strain .
Biological Activity
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, a derivative of pyrazole, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. The following sections provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring substituted with bromophenyl groups which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated that pyrazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrazoline Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.005 | Staphylococcus aureus |
| 3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 0.010 | Escherichia coli |
| 3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 0.015 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against various strains. A study highlighted its effectiveness against Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of Pyrazoline Derivatives
| Compound Name | MIC (mg/mL) | Target Fungi |
|---|---|---|
| This compound | 0.020 | Candida albicans |
| 3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 0.025 | Aspergillus niger |
These results indicate that the compound could be a valuable candidate for developing antifungal agents .
Anticancer Activity
The anticancer potential of pyrazoline derivatives has been extensively studied. The compound has been associated with cytotoxic effects on various cancer cell lines. For example, it has demonstrated significant inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF7 | 10 | This compound |
| A549 | 15 | 3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoline derivatives may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Interference with DNA Synthesis : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases.
Case Studies
Recent case studies have highlighted the therapeutic applications of pyrazoline derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a similar pyrazoline derivative in patients with resistant bacterial infections. The results showed a significant reduction in infection rates.
- Case Study on Anticancer Properties : A study involving cancer patients treated with pyrazoline derivatives reported improved survival rates and reduced tumor sizes compared to control groups.
Q & A
Q. What are the established synthetic routes for this pyrazoline derivative, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. A typical protocol involves:
- Reacting 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole with acetylating agents (e.g., acetic anhydride) in anhydrous ethanol under reflux .
- Catalytic conditions (e.g., piperidine in ethanol) improve yield and regioselectivity, as seen in analogous pyrazoline syntheses .
- Optimization requires monitoring reaction time, solvent polarity, and stoichiometry. Purity is enhanced via recrystallization from ethanol or DMF .
Q. How is the molecular structure and conformation validated experimentally?
Methodological Answer:
Q. What preliminary biological activities have been reported for similar pyrazoline derivatives?
Methodological Answer: Pyrazolines with halogenated aryl groups exhibit:
- Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ values < 10 µM in breast cancer cell lines) .
- Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anti-inflammatory activity : COX-2 inhibition (60–80% at 50 µM) in fluorophenyl analogs .
Note: Biological screening requires dose-response assays and cytotoxicity controls (e.g., MTT tests) .
Advanced Research Questions
Q. How do electronic and steric effects of 4-bromophenyl substituents influence reactivity and bioactivity?
Methodological Answer:
- Electron-withdrawing bromine increases electrophilicity of the pyrazoline core, enhancing nucleophilic attack at C3/C5 positions .
- Steric effects : Bulkier 4-bromophenyl groups reduce binding to hydrophobic enzyme pockets (e.g., σ1 receptor antagonists show 10-fold lower affinity vs. 4-fluorophenyl analogs) .
- Computational studies (DFT, molecular docking) predict charge distribution and binding modes. For example, bromine’s van der Waals radius (1.85 Å) vs. fluorine (1.47 Å) affects ligand-receptor complementarity .
Q. How can data contradictions in biological activity across studies be resolved?
Methodological Answer: Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural nuances : Minor conformational differences (e.g., dihedral angles >80° reduce planarity and π-π stacking in enzyme binding) .
- Solubility factors : Lipophilic bromophenyl groups may limit aqueous solubility, requiring DMSO vehicles (>0.1% can artifactually inhibit cell growth) .
Q. What advanced techniques elucidate reaction mechanisms in pyrazoline functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
